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molecular formula C17H15NO2 B8806295 1-(1H-Indol-3-yl)-2-(2-methoxyphenyl)ethanone CAS No. 1097087-10-9

1-(1H-Indol-3-yl)-2-(2-methoxyphenyl)ethanone

Cat. No. B8806295
M. Wt: 265.31 g/mol
InChI Key: CHVBLIVDQFEJTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09441033B2

Procedure details

Indole (11.7 g, 100 mmol) was dissolved in diethylether (100 ml) under nitrogen atmosphere and cooled to 0° C. 3M MeMgBr solution (35 ml, 105 mmol) was added dropwise and allowed to stir at room temperature for 2 hours. The reaction mixture was cooled at 0° C. and a solution of 2-methoxybenzoyl chloride 2 (18.46 g, 100 mmol) in diethyl ether (100 ml) was added dropwise with vigorous stirring. The reaction mixture was then allowed to stir at room temperature for 2 hours. A solution of ammonium chloride (300 ml) was added to the reaction mixture and the resulting mixture was stirred at room temperature overnight. The solid that was formed was collected by filtration, washed with water and hexane then dried in a dessicator over phosphorous pentoxide to give 13 g (49%) of 1-(1H-indol-3-yl)-2-(2-methoxyphenyl)ethanone 3 as a cream solid.
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Quantity
18.46 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.C[Mg+].[Br-].[CH3:13][O:14][C:15]1[CH:23]=[CH:22][CH:21]=[CH:20][C:16]=1[C:17](Cl)=O.[Cl-].[NH4+].[CH2:26]([O:28]CC)C>>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([C:26](=[O:28])[CH2:17][C:16]2[CH:20]=[CH:21][CH:22]=[CH:23][C:15]=2[O:14][CH3:13])=[CH:2]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
11.7 g
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)OCC
Step Two
Name
Quantity
35 mL
Type
reactant
Smiles
C[Mg+].[Br-]
Step Three
Name
Quantity
18.46 g
Type
reactant
Smiles
COC1=C(C(=O)Cl)C=CC=C1
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)OCC
Step Four
Name
Quantity
300 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled at 0° C.
STIRRING
Type
STIRRING
Details
to stir at room temperature for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solid that was formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with water and hexane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried in a dessicator over phosphorous pentoxide

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1C=C(C2=CC=CC=C12)C(CC1=C(C=CC=C1)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
YIELD: PERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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